molecular formula C18H38Cl3N3O13 B12505787 Chitotriose trihydrochloride hydrate

Chitotriose trihydrochloride hydrate

Cat. No.: B12505787
M. Wt: 610.9 g/mol
InChI Key: XTVOJWIUUCPOIF-UHFFFAOYSA-N
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Description

Chitotriose trihydrochloride hydrate is an oligosaccharide, specifically a complex carbohydrate, that is synthesized from monosaccharides. It is a derivative of chitosan, a biopolymer made up of N-acetylglucosamine units. This compound is known for its various bioactivities, including antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chitotriose trihydrochloride hydrate is synthesized by enzymatic hydrolysis of chitosan using specific chitosan enzymes. The process involves degrading chitosan to prepare chitobiose and chitotriose. The reaction is monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to determine the end point of the enzymatic hydrolysis .

Industrial Production Methods

For industrial production, the enzymatic hydrolysates are separated using cation ion exchange resins with hydrochloric acid solutions at different concentrations. This method ensures high purity and recovery rates, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Chitotriose trihydrochloride hydrate undergoes various chemical reactions, including glycosylation, methylation, and other modifications to produce different derivatives . It also exhibits antioxidant activity by inhibiting hydrogen peroxide-induced hydroxylation in the presence of copper ions .

Common Reagents and Conditions

Common reagents used in these reactions include elemental fluorine gas for fluorination and hydrochloric acid for ion exchange processes. The reactions are typically carried out under controlled conditions to ensure high yield and purity .

Major Products Formed

The major products formed from these reactions include various glycosylated and methylated derivatives of this compound. These derivatives have different bioactivities and applications in various fields .

Mechanism of Action

The mechanism of action of chitotriose trihydrochloride hydrate involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by modulating glycosylation processes in cells and inhibiting oxidative stress pathways. The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and inhibit reactive oxygen species .

Properties

Molecular Formula

C18H38Cl3N3O13

Molecular Weight

610.9 g/mol

IUPAC Name

5-amino-6-[5-amino-6-[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;trihydrochloride

InChI

InChI=1S/C18H35N3O13.3ClH/c19-7-12(27)14(5(2-23)30-16(7)29)33-18-9(21)13(28)15(6(3-24)32-18)34-17-8(20)11(26)10(25)4(1-22)31-17;;;/h4-18,22-29H,1-3,19-21H2;3*1H

InChI Key

XTVOJWIUUCPOIF-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)N)O)O)O.Cl.Cl.Cl

Origin of Product

United States

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